SU 5616

Description

Properties

IUPAC Name |

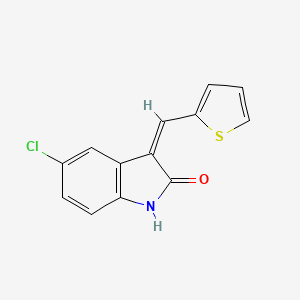

(3Z)-5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHHCVFJHNWKDY-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of SU11274 and SU5416 in c-Met Signaling

A Note on Nomenclature: Initial searches for "SU5616" did not yield a specific c-Met inhibitor with this designation. It is highly probable that this was a typographical error. This guide will focus on two structurally and functionally related compounds, SU11274 and SU5416 , which are well-characterized kinase inhibitors with activity against the c-Met receptor.

Executive Summary

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical regulator of a multitude of cellular processes, including proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is a key driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of two small molecule inhibitors, SU11274 and SU5416, in the context of c-Met signaling. SU11274 is a selective c-Met inhibitor, while SU5416 is a multi-targeted kinase inhibitor with activity that includes c-Met. This document details their inhibitory profiles, impact on downstream signaling cascades, and the experimental methodologies used for their characterization, providing a valuable resource for researchers and drug development professionals.

c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of HGF, which induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation creates docking sites for various adaptor proteins and downstream effectors, leading to the activation of several major signaling cascades.

Quantitative Data: Inhibitor Profiles

The inhibitory activity of SU11274 and SU5416 against c-Met and a panel of other kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |

| SU11274 | c-Met | 10 | Cell-free | [1][2] |

| FLK-1 (VEGFR2) | >500 | Cell-free | [2] | |

| FGFR-1 | >5000 | Cell-free | [2] | |

| c-Src | >5000 | Cell-free | [2] | |

| PDGFRβ | >5000 | Cell-free | [2] | |

| EGFR | >5000 | Cell-free | [2] | |

| SU5416 | c-Met | - | - | |

| VEGFR1/2 | 40 | Cell-free | ||

| c-Kit | 30 | Cell-free | ||

| FLT3 | 160 | Cell-free | ||

| RET | 170 | Cell-free |

Table 1: Kinase Inhibitory Profile of SU11274 and SU5416.

The effects of these inhibitors on cell viability and proliferation are cell-type dependent and are influenced by the level of c-Met expression and activation.

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |

| SU11274 | H69 (SCLC) | Cell Growth | 3.4 | [2] |

| H345 (SCLC) | Cell Growth | 6.5 | [2] | |

| NSCLC cell lines | Cell Viability | 0.8 - 4.4 | [3] | |

| CW9019 (Rhabdomyosarcoma) | Proliferation | 2.5 | [4] | |

| RH30 (Rhabdomyosarcoma) | Proliferation | 2.5 | [4] | |

| RD (Rhabdomyosarcoma) | Proliferation | >7.5 | [4] | |

| SU5416 | H526 (SCLC) | Cell Growth | - | [5] |

| H209 (SCLC) | Cell Growth | - | [5] |

Table 2: Cellular Activity of SU11274 and SU5416.

Mechanism of Action

SU11274: A Selective c-Met Inhibitor

SU11274 acts as a potent and selective ATP-competitive inhibitor of the c-Met tyrosine kinase.[2] By binding to the ATP-binding pocket of the c-Met kinase domain, SU11274 prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[3][4] This inhibition of c-Met phosphorylation leads to the suppression of key downstream signaling nodes, including:

-

PI3K/AKT Pathway: SU11274 has been shown to decrease the phosphorylation of AKT, a central kinase in cell survival and proliferation.[4]

-

MAPK/ERK Pathway: Inhibition of c-Met by SU11274 results in reduced phosphorylation of ERK1/2, which is critical for cell growth and division.[4][6]

-

mTOR Pathway: Downstream of AKT, SU11274 also inhibits the phosphorylation of mTOR and its substrate, the S6 kinase.[4]

The selective inhibition of these pathways by SU11274 ultimately leads to decreased cell proliferation, induction of G1 cell cycle arrest, and apoptosis in c-Met dependent cancer cells.[2]

SU5416: A Multi-Targeted Kinase Inhibitor

SU5416, also known as Semaxinib, is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFRs, c-Kit, and FLT3, in addition to c-Met. Its mechanism of action in cancer is therefore broader than that of SU11274. In the context of c-Met signaling, SU5416 also functions as an ATP-competitive inhibitor, blocking receptor autophosphorylation and subsequent downstream signaling. However, its anti-tumor effects are also mediated through the inhibition of other critical pathways, most notably angiogenesis via VEGFR inhibition.[5][7] The combined inhibition of c-Met and other key oncogenic drivers by SU5416 can lead to a potent anti-proliferative and anti-angiogenic response.

Experimental Protocols

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.

Detailed Methodology:

-

Plate Preparation: Serially dilute the test compound (e.g., SU11274 or SU5416) in DMSO and add to a 384-well plate.

-

Reaction Mixture: Prepare a master mix containing kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), recombinant c-Met kinase, and a suitable substrate (e.g., poly(Glu,Tyr)4:1).

-

Kinase Reaction: Add the master mix to the assay plate. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for c-Met.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of an inhibitor to block HGF-induced c-Met phosphorylation in intact cells.

Detailed Methodology:

-

Cell Culture: Seed a c-Met expressing cell line (e.g., MKN45, A549) in a 96-well plate and allow to adhere.

-

Serum Starvation: To reduce basal receptor activity, incubate the cells in serum-free media for several hours or overnight.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor for 1-2 hours.

-

HGF Stimulation: Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Detection:

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) and total c-Met.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total c-Met and a detection antibody for phosphorylated c-Met.

-

-

Data Analysis: Quantify the band intensity (Western Blot) or the colorimetric/fluorometric signal (ELISA) and normalize the phosphorylated c-Met signal to the total c-Met signal.

Cell Viability/Proliferation Assay (MTS/MTT)

This assay determines the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[8][9][10]

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

SU11274 and SU5416 are potent inhibitors of the c-Met signaling pathway, albeit with different selectivity profiles. SU11274 offers a more targeted approach for dissecting the specific roles of c-Met, while SU5416 provides a broader inhibition of multiple oncogenic pathways. The detailed mechanisms of action and experimental protocols outlined in this guide serve as a valuable resource for the continued investigation of c-Met as a therapeutic target and the development of novel inhibitors for cancer therapy. The provided data and methodologies will aid researchers in designing and interpreting experiments aimed at further elucidating the complex role of c-Met in cancer biology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Functional expression and mutations of c-Met and its therapeutic inhibition with SU11274 and small interfering RNA in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor SU11274 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cohesionbio.com [cohesionbio.com]

- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. broadpharm.com [broadpharm.com]

The Molecular Landscape of SU5416: A Technical Guide to its Kinase Targets

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Target of SU5416.

SU5416, also known as Semaxanib, is a potent, cell-permeable, small molecule inhibitor that has been instrumental in the study of angiogenesis and cancer biology. This document provides a comprehensive overview of its molecular targets, the associated signaling pathways, and the experimental protocols used for its characterization.

Primary Molecular Targets of SU5416

SU5416 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are crucial mediators of angiogenesis. In addition to its potent anti-angiogenic activity, SU5416 also exhibits inhibitory effects against other RTKs, including c-Kit, FMS-like tyrosine kinase 3 (FLT3), and Rearranged during transfection (RET).

Quantitative Inhibitory Activity

The inhibitory potency of SU5416 against its various molecular targets has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Target Kinase | Assay Type | IC50 Value | Reference |

| VEGFR-1 (Flt-1) | Kinase Assay | 40 nM | |

| VEGFR-2 (KDR/Flk-1) | Kinase Assay | 1.23 µM | [1][2] |

| Cellular Autophosphorylation | 1.04 µM | [1] | |

| HUVEC Mitogenesis | 0.04 µM | [3][4][5] | |

| c-Kit | Kinase Assay | 30 nM | |

| Kinase Assay | 5.0 µM | [2] | |

| FLT3 | Kinase Assay | 160 nM | |

| RET | Kinase Assay | 170 nM | |

| PDGFRβ | Kinase Assay | 3.0 µM | [2] |

| Cellular Autophosphorylation | 20.3 µM | [2] | |

| FGFR | HUVEC Mitogenesis | 50 µM | [4] |

| EGFR | Kinase Assay | > 100 µM | [1] |

Signaling Pathways Modulated by SU5416

The therapeutic effects of SU5416 are a direct consequence of its ability to block the downstream signaling cascades initiated by its target kinases.

VEGFR Signaling Pathway

VEGF binding to its receptors, primarily VEGFR-2 on endothelial cells, triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. SU5416, by inhibiting VEGFR-2 autophosphorylation, effectively abrogates these downstream signals.[6][7][8][9] The key pathways affected include:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for cell proliferation.[9][10]

-

PI3K-Akt Pathway: This pathway is essential for cell survival and migration.[9][10][11]

c-Kit Signaling Pathway

The binding of Stem Cell Factor (SCF) to the c-Kit receptor induces its dimerization and autophosphorylation, activating multiple downstream signaling pathways that are vital for the proliferation, differentiation, and survival of various cell types, including hematopoietic stem cells and mast cells.[12][13][14] Key pathways include:

-

JAK/STAT Pathway: Involved in cell growth and differentiation.[13]

-

Ras/Erk (MAPK) Pathway: Crucial for cell proliferation.[15]

-

PI3K/Akt Pathway: Promotes cell survival.[15]

Experimental Protocols

The characterization of SU5416's inhibitory activity relies on a variety of well-established experimental protocols.

Kinase Inhibition Assays

1. ELISA-Based Kinase Assay (VEGFR-2 Autophosphorylation): [1][2][6]

-

Plate Coating: Coat a 96-well ELISA plate with an anti-VEGFR-2 antibody.

-

Receptor Immobilization: Add cell lysates containing overexpressed VEGFR-2 to the wells for antibody capture.

-

Compound Addition: Introduce serial dilutions of SU5416 to the wells.

-

Kinase Reaction: Initiate autophosphorylation by adding ATP.

-

Detection: Use a biotinylated anti-phosphotyrosine antibody followed by a streptavidin-HRP conjugate and a colorimetric substrate to quantify the level of receptor phosphorylation.

2. Cellular Autophosphorylation Assay: [1]

-

Cell Culture: Culture cells overexpressing the target kinase (e.g., NIH 3T3 cells with VEGFR-2).

-

Compound Treatment: Treat the cells with varying concentrations of SU5416.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) to induce receptor autophosphorylation.

-

Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target kinase.

-

Western Blotting: Analyze the immunoprecipitated protein by Western blotting using an anti-phosphotyrosine antibody.

Cell-Based Assays

1. Cell Mitogenesis/Proliferation Assay: [2][4]

-

Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a 96-well plate.

-

Compound Treatment: Add serial dilutions of SU5416 to the cells.

-

Mitogen Stimulation: Stimulate cell proliferation with a mitogen such as VEGF.

-

Proliferation Measurement: Quantify cell proliferation using methods such as BrdU incorporation or [3H]-thymidine uptake.

2. Apoptosis Assay (Annexin V Staining): [6]

-

Cell Treatment: Treat cells with SU5416 for a specified duration.

-

Cell Harvesting: Harvest the cells and wash with a binding buffer.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for profiling a kinase inhibitor like SU5416 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]

- 3. su-5416.com [su-5416.com]

- 4. apexbt.com [apexbt.com]

- 5. agar-bacteriological.com [agar-bacteriological.com]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. cusabio.com [cusabio.com]

- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijbs.com [ijbs.com]

- 15. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to SU11274: A Selective c-Met/HGFR Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Overview, Mechanism of Action, and Methodologies for the Selective c-Met/HGFR Inhibitor, SU11274

Executive Summary

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR), is a critical mediator of cell proliferation, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis is strongly implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] This document provides a comprehensive technical guide on SU11274, a first-generation, ATP-competitive, small-molecule inhibitor with high selectivity for the c-Met kinase. While initial inquiries for "SU5616" did not yield public data, SU11274 serves as a well-documented archetypal inhibitor for studying c-Met biology and for the development of next-generation therapeutics. This guide details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to c-Met/HGFR Signaling

The c-Met receptor is a heterodimer composed of an extracellular α-chain and a transmembrane β-chain.[3] Binding of its only known ligand, Hepatocyte Growth Factor (HGF), induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235) within the kinase domain.[4] This activation creates docking sites for adaptor proteins such as GAB1 and GRB2, initiating a cascade of downstream signaling pathways.[5] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cellular processes like proliferation, survival, migration, and invasion.[6][7] Aberrant c-Met activation, through overexpression, gene amplification, or mutation, can lead to uncontrolled cell growth and metastasis.[4]

SU11274: A Selective c-Met Inhibitor

SU11274 is a pyrrole-indolinone compound that functions as a selective, ATP-competitive inhibitor of c-Met. Its specificity allows for the targeted investigation of c-Met signaling and provides a foundational understanding for the development of more advanced clinical candidates.

Mechanism of Action

SU11274 exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain. This direct competition with ATP prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. By inhibiting c-Met phosphorylation, SU11274 effectively abrogates HGF-induced cellular responses, including proliferation, motility, and invasion. Studies have shown that SU11274 treatment leads to a dose-dependent inhibition of phosphorylation of c-Met and its downstream effectors like AKT, S6 kinase, and ERK1/2.[3][6]

Visualizing the c-Met Signaling Pathway and Inhibition

The following diagram illustrates the HGF/c-Met signaling cascade and the point of intervention for SU11274.

Caption: HGF/c-Met signaling pathway and the inhibitory action of SU11274.

Quantitative Data for SU11274

The potency and selectivity of SU11274 have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of SU11274

| Target Kinase | Assay Type | IC₅₀ (nM) | Selectivity vs. Other Kinases | Reference |

| c-Met | Cell-free (ELISA) | 10 | >50-fold vs. Flk-1 | |

| c-Met | Cell-free | 12 | - | |

| Flk-1/KDR | Cell-free | >500 | - | |

| FGFR-1 | Cell-free | >5000 | >500-fold vs. c-Met | |

| PDGFRβ | Cell-free | No effect | >500-fold vs. c-Met | |

| EGFR | Cell-free | No effect | >500-fold vs. c-Met | |

| c-Src | Cell-free | >5000 | >500-fold vs. c-Met |

Table 2: Cellular Activity of SU11274

| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) | Effect Observed | Reference |

| BaF3.TPR-MET | Murine Pro-B (Met-transformed) | Cell Growth Inhibition | < 3 | Dose-dependent growth inhibition | |

| H69 | Small Cell Lung Cancer (SCLC) | HGF-induced Growth Inhibition | 3.4 | Inhibition of HGF-dependent proliferation | |

| H345 | Small Cell Lung Cancer (SCLC) | HGF-induced Growth Inhibition | 6.5 | Inhibition of HGF-dependent proliferation | |

| NCI-H69 | Small Cell Lung Cancer (SCLC) | HGF-induced c-Met Phosphorylation | 1-1.5 | Inhibition of receptor phosphorylation | [3] |

| Various | Non-Small Cell Lung Cancer | Cell Viability | 0.8 - 4.4 | Inhibition of cell viability in c-Met expressing cells |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used to characterize SU11274.

In Vitro c-Met Kinase Assay (ELISA-based)

This assay quantifies the ability of SU11274 to inhibit the phosphorylation of a substrate by the c-Met kinase domain.

Objective: To determine the IC₅₀ value of SU11274 against recombinant c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain (GST-fusion protein)

-

Microtiter plates coated with poly(Glu:Tyr) 4:1 substrate

-

SU11274 (various concentrations)

-

ATP

-

Kinase reaction buffer (50 mM HEPES, pH 7.5, 25 mM NaCl, 10 mM MnCl₂, 0.1 mM Sodium Orthovanadate, 0.01% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-phosphotyrosine antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of SU11274 in DMSO and then dilute further in kinase reaction buffer.

-

Assay Plate Preparation: Add diluted SU11274 or vehicle control (DMSO) to the appropriate wells of the poly(Glu:Tyr) coated microtiter plate.

-

Enzyme Addition: Add the recombinant c-Met kinase to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (final concentration typically near the Km, e.g., 5 µM).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes).

-

Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove ATP and unbound reagents.

-

Detection Antibody: Add HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Washing: Wash the plate again to remove unbound antibody.

-

Signal Development: Add TMB substrate and incubate until sufficient color develops.

-

Reaction Stoppage and Reading: Add stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each SU11274 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This assay assesses the inhibitory effect of SU11274 on c-Met autophosphorylation in a cellular context.

Objective: To determine the effect of SU11274 on HGF-induced c-Met phosphorylation in a relevant cancer cell line (e.g., NCI-H69).

Materials:

-

NCI-H69 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

SU11274

-

Recombinant Human HGF

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture: Culture NCI-H69 cells to ~80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of SU11274 or vehicle (DMSO) for 1-2 hours.

-

HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes. A non-stimulated control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts and resolve the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-phospho-c-Met and anti-total-c-Met) overnight at 4°C. A loading control like β-actin should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the signal using an ECL reagent.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phospho-c-Met signal to the total c-Met signal.

Experimental Workflow Visualization

The evaluation of a kinase inhibitor like SU11274 typically follows a structured workflow from initial screening to cellular characterization.

Caption: A typical experimental workflow for the characterization of a c-Met inhibitor.

Conclusion

SU11274 stands as a seminal tool compound for the study of c-Met/HGFR signaling. Its high selectivity allows for precise dissection of this pathway's role in cancer biology. The data and protocols presented in this guide offer a robust framework for researchers aiming to investigate c-Met, evaluate novel inhibitors, or further understand the mechanisms of resistance. While more potent and clinically advanced c-Met inhibitors have since been developed, the foundational knowledge gained from studying SU11274 remains invaluable to the field of targeted cancer therapy.

References

- 1. c-Met/RON Dual Kinase Inhibitor The c-Met/RON Dual Kinase Inhibitor, also referenced under CAS 913376-84-8, controls the biological activity of c-Met/RON. | 913376-84-8 [sigmaaldrich.com]

- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Supraene [webbook.nist.gov]

- 7. Supraene [webbook.nist.gov]

The Impact of SU5614 on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5614 is a synthetically derived small molecule inhibitor that has garnered significant attention in cancer research due to its potent and selective inhibitory effects on several receptor tyrosine kinases (RTKs). As a member of the indolinone class of compounds, SU5614 functions as an ATP-competitive inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] The aberrant activation of these kinases is a hallmark of various malignancies, playing crucial roles in tumor angiogenesis, proliferation, and survival. This technical guide provides an in-depth overview of the downstream signaling pathways affected by SU5614, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action

SU5614 exerts its biological effects by binding to the ATP-binding pocket of its target kinases, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to a cascade of cellular consequences, including growth arrest and apoptosis in cancer cells that are dependent on these signaling pathways for their survival and proliferation.[1][3][4]

Quantitative Analysis of SU5614 Inhibition

The inhibitory potency of SU5614 has been quantified against its primary targets in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its efficacy.

| Target Kinase | Cell Line / System | IC50 Value | Reference |

| FLT3 (ITD mutant) | Ba/F3 cells | 175 nM | [5] |

| FLT3 (D835Y mutant) | Ba/F3 cells | 250 nM | [5] |

| FLT3 (V592A-D835N mutant) | Not Specified | 0.3 µM | [6] |

| FLT3 (NPOS-D835N mutant) | Not Specified | 1 µM | [6] |

| Growth Inhibition (FLT3-activated AML) | MM1, MM6, MV4-11 cells | 300 - 600 nM | [5] |

Downstream Signaling Pathways Affected by SU5614

The inhibition of VEGFR-2, c-Kit, and FLT3 by SU5614 disrupts several critical downstream signaling pathways. The most prominently affected are the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 5 (STAT5) pathways.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival. SU5614's inhibition of VEGFR-2 directly counteracts these processes.[1][7]

Inhibition of c-Kit Signaling

The c-Kit receptor and its ligand, stem cell factor (SCF), are crucial for the proliferation and survival of various cell types, including hematopoietic stem cells and certain cancer cells like those in acute myeloid leukemia (AML).[1] SU5614's inhibition of c-Kit leads to growth arrest and apoptosis in c-Kit-expressing cancer cells.[1][4]

Inhibition of FLT3 Signaling

Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and are common in AML, conferring a poor prognosis. SU5614 potently inhibits both wild-type and mutated FLT3, leading to the suppression of downstream pro-survival and proliferative signals.[2][3]

Key Downstream Pathways: MAPK and STAT5

The inhibition of VEGFR-2, c-Kit, and FLT3 by SU5614 converges on the inhibition of the MAPK and STAT5 signaling pathways.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SU5614-mediated inhibition of the upstream RTKs prevents the activation of Ras and the subsequent phosphorylation cascade, ultimately leading to decreased ERK1/2 activity and reduced cell proliferation.

-

STAT5 (Signal Transducer and Activator of Transcription 5) Pathway: STAT5 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell survival and proliferation, such as Bcl-xL. The inhibition of c-Kit and FLT3 by SU5614 prevents the phosphorylation and activation of STAT5, thereby downregulating its target genes and promoting apoptosis.[3]

Experimental Protocols

To facilitate further research, this section provides representative protocols for key experiments used to characterize the effects of SU5614.

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of target kinases and downstream signaling proteins in response to SU5614 treatment.

Materials:

-

Target cell lines (e.g., MV4-11 for FLT3, HUVEC for VEGFR-2)

-

SU5614 (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-c-Kit, anti-phospho-FLT3, anti-phospho-ERK, anti-phospho-STAT5, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere or reach logarithmic growth phase. Treat cells with varying concentrations of SU5614 or DMSO (vehicle control) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the appropriate primary antibody overnight at 4°C. Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of SU5614 on the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, c-Kit, or FLT3)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

SU5614 at various concentrations

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a multi-well plate, combine the purified kinase, its substrate, and varying concentrations of SU5614 in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each SU5614 concentration and determine the IC50 value.

Cell Viability/Proliferation Assay

This assay assesses the effect of SU5614 on the growth and viability of cancer cell lines.

Materials:

-

Target cancer cell lines

-

SU5614

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to attach or acclimate, add serial dilutions of SU5614 to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the SU5614 concentration to determine the IC50 for growth inhibition.[5]

Conclusion

SU5614 is a potent inhibitor of key receptor tyrosine kinases implicated in cancer progression. Its mechanism of action involves the direct inhibition of VEGFR-2, c-Kit, and FLT3, leading to the suppression of critical downstream signaling pathways, most notably the MAPK and STAT5 cascades. This comprehensive guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate the therapeutic potential and molecular impact of SU5614 in various cancer models. The provided diagrams and protocols serve as a valuable resource for designing and executing experiments aimed at elucidating the intricate cellular responses to this targeted inhibitor.

References

- 1. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Acute Myelogenous Leukemia - SU5614 - FLT3 V592A + FLT3 D835N - LARVOL VERI [veri.larvol.com]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SU5616 in Inhibiting Tumor Angiogenesis: A Technical Guide

Disclaimer: Information specifically pertaining to "SU5616" is limited in publicly available scientific literature. The following guide focuses on the closely related and well-characterized compound SU5416 , a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling, which is extensively documented for its role in inhibiting tumor angiogenesis. It is plausible that "SU5616" is a less common designation or a related compound with similar characteristics.

Executive Summary

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. A key signaling pathway that drives angiogenesis is mediated by vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1). Another important pathway involved in the maturation and stabilization of newly formed vessels is regulated by platelet-derived growth factor (PDGF) and its receptor (PDGFR). SU5416 is a small molecule inhibitor that effectively targets these receptor tyrosine kinases, thereby disrupting the signaling cascades that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the mechanism of action of SU5416, its inhibitory effects on tumor angiogenesis, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting Key Angiogenic Pathways

SU5416 functions as a competitive inhibitor of ATP binding to the catalytic domain of receptor tyrosine kinases, primarily VEGFR-2 and PDGFRβ. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the downstream signaling pathways essential for angiogenesis.

Inhibition of VEGFR-2 Signaling

VEGF, secreted by tumor cells, binds to VEGFR-2 on endothelial cells, initiating a signaling cascade that promotes their proliferation, migration, and the formation of new blood vessels. SU5416 directly inhibits the kinase activity of VEGFR-2, disrupting this process.

Inhibition of PDGFR Signaling

PDGF signaling is crucial for the recruitment of pericytes, which stabilize newly formed blood vessels. By inhibiting PDGFRβ on pericytes, SU5416 can lead to vessel destabilization and regression.

Quantitative Data on Inhibitory Activity

The inhibitory potency of SU5416 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |

| VEGFR-2 (Flk-1/KDR) | Kinase Assay | Recombinant Enzyme | 1.23 | [1] |

| VEGFR-2 (Flk-1/KDR) | Kinase Assay | - | 0.438 | [2] |

| VEGFR-2 (Flk-1/KDR) | Cell-based Autophosphorylation | NIH 3T3 (Flk-1 overexpressing) | 1.04 | [1] |

| PDGFRβ | Cell-based Autophosphorylation | NIH 3T3 | 20.3 | [1] |

| c-Kit | Cell-based Autophosphorylation | MO7E cells | 0.1 - 1.0 | [1] |

| VEGF-driven Proliferation | Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 | [1] |

| SCF-driven Proliferation | Proliferation Assay | MO7E cells | 0.1 | [1] |

In Vitro Experimental Protocols

A variety of in vitro assays are employed to evaluate the anti-angiogenic effects of SU5416 on endothelial cells. These assays model key steps in the angiogenic process.

Endothelial Cell Proliferation Assay

This assay measures the ability of SU5416 to inhibit the growth of endothelial cells stimulated by angiogenic factors like VEGF.

Protocol:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 5 x 10³ cells/well in endothelial basal medium (EBM) supplemented with 2% fetal bovine serum (FBS) and allow them to attach overnight.

-

Serum Starvation: Replace the medium with EBM containing 0.5% FBS and incubate for 24 hours to synchronize the cells in a quiescent state.

-

Treatment: Add varying concentrations of SU5416 (dissolved in DMSO, final concentration ≤0.1%) to the wells and incubate for 2 hours.

-

Stimulation: Add recombinant human VEGF (e.g., 20 ng/mL) to stimulate proliferation. Include a vehicle control (DMSO) and a positive control (VEGF alone).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Quantification: Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT. Read the absorbance or fluorescence according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SU5416 relative to the VEGF-stimulated control and determine the IC50 value.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay assesses the effect of SU5416 on the directional migration of endothelial cells towards a chemoattractant.

Protocol:

-

Chamber Preparation: Coat the porous membrane (8 µm pores) of a Boyden chamber insert with an extracellular matrix protein such as fibronectin (10 µg/mL) or collagen I (50 µg/mL) and allow it to dry.

-

Chemoattractant: Add EBM containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.

-

Cell Preparation: Harvest and resuspend serum-starved HUVECs in EBM containing 0.1% BSA. Pre-incubate the cells with various concentrations of SU5416 or vehicle control for 30 minutes.

-

Cell Seeding: Seed the treated HUVECs (e.g., 5 x 10⁴ cells) into the upper chamber of the insert.

-

Incubation: Incubate the chamber for 4-6 hours at 37°C to allow for cell migration.

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or DAPI.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Express the results as the percentage of migration inhibition compared to the control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of SU5416 to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Protocol:

-

Matrix Coating: Thaw Matrigel™ or a similar basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Harvest HUVECs and resuspend them in EBM containing 2% FBS.

-

Treatment: Add various concentrations of SU5416 or vehicle control to the cell suspension.

-

Cell Seeding: Seed the treated HUVECs (e.g., 1.5 x 10⁴ cells/well) onto the polymerized Matrigel™.

-

Incubation: Incubate the plate for 6-18 hours at 37°C.

-

Visualization: Observe the formation of tube-like structures using an inverted microscope. Images can be captured for quantification.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Data Analysis: Compare the quantitative parameters of SU5416-treated cells with the vehicle-treated control.

References

- 1. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Metastatic Potential of SU5416: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A critical process enabling tumor growth and metastasis is angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Consequently, targeting angiogenesis has emerged as a promising strategy in cancer therapy. SU5416 is a synthetic small molecule that has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) signaling, a key pathway in angiogenesis. This technical guide provides a comprehensive overview of the anti-metastatic properties of SU5416, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways and workflows. While the initial query referenced SU5616, extensive research indicates a likely typographical error, with SU5416 being the correct and well-documented compound with these properties.

Mechanism of Action: Inhibition of VEGFR Signaling

SU5416 primarily exerts its anti-angiogenic and, consequently, anti-metastatic effects by selectively targeting and inhibiting the tyrosine kinase activity of VEGFR-2 (also known as KDR or Flk-1), the main mediator of VEGF-induced angiogenic signals.[1][2] To a lesser extent, it has also been shown to inhibit Flt-1 (VEGFR-1).[3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, SU5416 blocks its autophosphorylation and the subsequent activation of downstream signaling cascades. This disruption of VEGFR signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, all critical steps in the formation of new blood vessels required for tumor growth and metastasis.[1][2]

The inhibition of angiogenesis by SU5416 effectively "starves" the tumor, limiting its growth and ability to shed metastatic cells into the bloodstream. Furthermore, by targeting the tumor vasculature, SU5416 can also impact the tumor microenvironment, potentially reducing vascular permeability and hindering the intravasation and extravasation of cancer cells.

Quantitative Data on the Anti-Metastatic Effects of SU5416

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-metastatic properties of SU5416.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 (VEGF-induced) | 0.04 ± 0.02 µM | [1] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 (FGF-induced) | > 20 µM | [1] |

| Tumor Cell Proliferation | C6 Glioma, Calu-6 Lung, A375 Melanoma | IC50 | > 20 µM | [1] |

Table 1: In Vitro Efficacy of SU5416

| Cancer Model | Animal Model | Treatment Regimen | Effect on Metastasis | Quantitative Result | Reference |

| Lewis Lung Carcinoma | C57BL/6 Mice | 20 mg/kg/day, i.p. | Inhibition of lung metastasis | >90% reduction in visible metastatic nodes (p<0.05) | [4] |

| Colon Cancer | Nude Mice | 25 mg/kg, every other day, i.p. | Inhibition of liver metastasis | Data not quantified | [3] |

| Small Cell Lung Cancer (H526) | Nude Mice | 25 mg/kg, twice weekly, i.p. | Inhibition of tumor growth and angiogenesis | ~50% reduction in microvessel density | [5] |

Table 2: In Vivo Efficacy of SU5416 on Metastasis

| Parameter | Species | Value | Reference |

| Plasma Half-life (t1/2) | Mouse | ~30 min | [6] |

| Plasma Clearance (CLs) | Human | 1.14 L/h/kg | [7] |

| Volume of Distribution (Vd(ss)) | Human | 4.8 L/kg | [7] |

Table 3: Pharmacokinetic Parameters of SU5416

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of SU5416's anti-metastatic properties are provided below.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This assay is used to assess the effect of SU5416 on the directional migration of endothelial cells towards a chemoattractant.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF

-

SU5416

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Calcein AM or Crystal Violet stain

Protocol:

-

Cell Culture: Culture HUVECs in EGM supplemented with 2% FBS.

-

Serum Starvation: Prior to the assay, serum-starve the HUVECs for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).

-

Preparation of Transwell Plates:

-

For invasion assays, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

In the lower chamber of the 24-well plate, add EGM containing VEGF (e.g., 10 ng/mL) as a chemoattractant.

-

-

Cell Seeding:

-

Harvest the serum-starved HUVECs and resuspend them in a low-serum medium.

-

Add the HUVEC suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell inserts.

-

Add SU5416 at various concentrations to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or Crystal Violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Alternatively, elute the stain and measure the absorbance using a plate reader for quantification.

-

In Vitro Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Appropriate cell culture plates (e.g., 6-well plates)

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed HUVECs in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation:

-

Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.

-

Gently wash the well with PBS to remove any detached cells.

-

-

Treatment: Replace the PBS with fresh culture medium containing different concentrations of SU5416.

-

Imaging:

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

-

-

Analysis:

-

Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area.

-

In Vivo Murine Lung Metastasis Model (Lewis Lung Carcinoma)

This model is used to evaluate the effect of SU5416 on the formation of lung metastases from intravenously injected cancer cells.

Materials:

-

Lewis Lung Carcinoma (LLC) cells

-

Syngeneic C57BL/6 mice

-

SU5416

-

Vehicle control (e.g., DMSO/Cremophor EL)

-

Sterile saline

Protocol:

-

Cell Preparation: Culture LLC cells and harvest them during the logarithmic growth phase. Wash the cells with sterile saline and resuspend them at a concentration of 1 x 10^6 cells/mL.

-

Tumor Cell Injection: Inject 1 x 10^5 LLC cells in 0.1 mL of saline into the lateral tail vein of each C57BL/6 mouse.

-

Treatment:

-

Randomly assign the mice to treatment and control groups.

-

Begin treatment with SU5416 (e.g., 20 mg/kg/day, intraperitoneal injection) or vehicle control one day after tumor cell injection and continue for a specified period (e.g., 14-21 days).

-

-

Monitoring: Monitor the mice for signs of toxicity and tumor progression.

-

Endpoint Analysis:

-

At the end of the experiment, euthanize the mice and harvest the lungs.

-

Fix the lungs in Bouin's solution to enhance the visibility of metastatic nodules.

-

Count the number of visible metastatic nodules on the lung surface.

-

For more detailed analysis, the lungs can be sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to confirm the presence of micrometastases.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by SU5416 and the general workflows of the experimental protocols described above.

Caption: VEGFR-2 signaling pathway and the inhibitory action of SU5416.

Caption: Workflow for the in vitro Transwell migration/invasion assay.

Caption: Workflow for the in vivo lung metastasis model.

Conclusion

SU5416 demonstrates significant anti-metastatic properties primarily through its potent inhibition of VEGFR-2, a key regulator of angiogenesis. By disrupting the formation of new blood vessels, SU5416 effectively limits tumor growth and the dissemination of cancer cells. The presented quantitative data from both in vitro and in vivo studies provide strong evidence for its efficacy in preclinical models. The detailed experimental protocols and visual workflows included in this guide offer a practical resource for researchers and drug development professionals seeking to further investigate the anti-metastatic potential of SU5416 and similar targeted therapies. Further research is warranted to explore its clinical utility in combination with other anti-cancer agents to combat metastatic disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of vascular endothelial growth factor receptor inhibitor SU5416 and prostacyclin on murine lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and interspecies scaling of a novel VEGF receptor inhibitor, SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Indolinone Tyrosine Kinase Inhibitors (SU5416/SU5614) on Cancer Cell Proliferation and Survival

Disclaimer: The user's request specified "SU 5616". However, the available scientific literature predominantly refers to the closely related and structurally similar indolinone compounds SU5416 and SU5614 . This guide synthesizes the data available for these compounds, which are often studied together and share overlapping mechanisms of action. For the purpose of this document, "SU5616" will be considered to encompass the findings related to SU5416 and SU5614.

Introduction

SU5416 (Semaxanib) and SU5614 are synthetic, small-molecule inhibitors belonging to the indolinone class. They function primarily by targeting the ATP-binding site of several receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that drive cell proliferation, survival, migration, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers, making these receptors prime targets for therapeutic intervention. This document provides a detailed overview of the mechanism of action of SU5416/SU5614, their effects on cancer cell proliferation and survival, and the experimental protocols used to evaluate these effects.

Mechanism of Action and Targeted Signaling Pathways

SU5416 and SU5614 exhibit their anti-cancer effects by inhibiting a specific subset of RTKs, thereby blocking downstream signal transduction.

Primary Molecular Targets: The primary targets for these inhibitors include:

-

VEGFR2 (Flk-1/KDR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]

-

FLT3 (Fms-like tyrosine kinase 3): Often mutated (e.g., internal tandem duplication, ITD) and constitutively activated in acute myeloid leukemia (AML), driving leukemic cell proliferation and survival.[3]

-

c-Kit: A receptor involved in the development of several cell types, including hematopoietic stem cells. Mutations leading to its constitutive activation are found in various cancers, such as gastrointestinal stromal tumors (GIST) and small cell lung cancer (SCLC).[4][5]

-

RET (Rearranged during transfection): Proto-oncogene whose mutations are associated with thyroid neoplasia.[6][7]

By binding to the ATP-pocket of these kinases, SU5416/SU5614 prevent their autophosphorylation and subsequent activation. This blockade halts the signal relay to downstream effector proteins. The two major pathways consequently inhibited are:

-

RAS/MAPK (ERK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Inhibition of upstream RTKs by SU5416/SU5614 prevents the activation of RAS, RAF, MEK, and ultimately ERK, leading to a halt in proliferative signals.[6]

-

PI3K/AKT Pathway: This is a critical survival pathway. While not directly mentioned in the provided search results as a primary target of downstream inhibition, it is a canonical pathway downstream of many RTKs targeted by these inhibitors and is crucial for cell survival and proliferation.

-

STAT Pathway: Particularly downstream of FLT3, the Signal Transducer and Activator of Transcription (STAT) proteins (e.g., STAT5) are crucial for transmitting signals that promote the transcription of genes involved in cell survival and proliferation.

Effects on Cancer Cell Proliferation and Survival

The inhibition of key RTK signaling pathways by SU5416/SU5614 translates into potent anti-cancer effects, primarily through the reduction of cell proliferation and the induction of apoptosis.

Inhibition of Cancer Cell Proliferation

SU5416/SU5614 directly inhibit the growth of cancer cells that are dependent on the targeted RTKs. This effect is quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%. While SU5416 was found to have no direct growth-inhibitory effect on several tumor cell lines in vitro (IC50s >20 μM), suggesting its primary in vivo effect for those tumors is anti-angiogenic, it shows potent direct effects on cells addicted to specific RTKs like RET and c-Kit.[2]

| Compound | Cell Line/Condition | Target | IC50 Value (µM) | Reference |

| SU5416 | TPC-1 (Papillary Thyroid Carcinoma) | RET/PTC1 Proliferation | 2.7 | [3] |

| SU5416 | HUVECs (Endothelial Cells) | VEGF-driven Mitogenesis | 0.04 ± 0.02 | [8] |

| SU5416 | C6 glioma, Calu 6, A375, A431 | In vitro growth | > 20 | [2] |

| SU5614 | Kasumi-1, UT-7, M-07e (AML cells) | c-Kit driven growth | Not specified, but potent | [5] |

Table 1: Summary of reported IC50 values for SU5416 and the activity of SU5614.

Induction of Apoptosis (Programmed Cell Death)

By blocking the pro-survival signals emanating from RTKs like FLT3 and c-Kit, SU5614 can induce growth arrest and apoptosis in cancer cells.[5] This is particularly effective in malignancies like AML where cells are highly dependent on the continuous signaling from these kinases for survival. The combination of SU5416 with radiation has been shown to synergistically induce apoptosis in colorectal cancer cells.[9] Apoptosis induction is a key mechanism for eliminating malignant cells.[10][11][12][13]

Experimental Protocols

Evaluating the efficacy of compounds like SU5416/SU5614 requires a suite of standardized in vitro and in vivo assays.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of SU5416/SU5614 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and medium-only controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

-

Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][16]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

In Vitro Kinase Activity Assay

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[17][18]

Protocol (Radiometric Example):

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the purified recombinant kinase, a specific substrate peptide, and kinase assay buffer.[19]

-

Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³²P]-labeled ATP.[19]

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), allowing the kinase to transfer the radiolabeled phosphate (B84403) to the substrate.

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.

-

Separation and Detection: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]-ATP.

-

Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

IC50 Determination: Perform the assay with varying concentrations of SU5416/SU5614 to determine the concentration that inhibits 50% of the kinase activity.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[20][21]

Protocol (for cells on coverslips):

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Induce apoptosis by treating with SU5416/SU5614 for the desired time. Include positive (e.g., DNase I treatment) and negative controls.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with 0.2% Triton X-100 in PBS for 15 minutes.[22]

-

Equilibration: Wash the cells and incubate with an equilibration buffer for 10 minutes.[22]

-

TdT Labeling: Prepare a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or a fluorescently tagged dUTP). Incubate the coverslips with this mixture for 60 minutes at 37°C in a humidified chamber.[23]

-

Detection (if using indirect method): If using Br-dUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody for 1 hour.[21]

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive) compared to the counterstain of all nuclei.

Summary and Conclusion

The indolinone-based compounds SU5416 and SU5614 are multi-targeted tyrosine kinase inhibitors with significant anti-cancer activity. They function by inhibiting key RTKs such as VEGFR2, FLT3, c-Kit, and RET, which are critical for tumor angiogenesis, proliferation, and survival. By blocking downstream signaling through pathways like MAPK and STAT, these inhibitors effectively reduce cancer cell proliferation and induce apoptosis, particularly in tumors that are dependent on these signaling axes.[4][5][6] The efficacy of these compounds, demonstrated through a range of in vitro and in vivo experiments, underscores the therapeutic potential of targeting dysregulated RTK signaling in cancer treatment.

References

- 1. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. scispace.com [scispace.com]

- 4. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of RET tyrosine kinase by SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. su-5416.com [su-5416.com]

- 9. Mechanisms of SU5416, an inhibitor of vascular endothelial growth factor receptor, as a radiosensitizer for colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cellbiologics.com [cellbiologics.com]

- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

SU-5616: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU-5616 is an indolinone-based small molecule inhibitor of receptor tyrosine kinases (RTKs). This document provides a comprehensive overview of its chemical structure, properties, and biological activities. Detailed methodologies for its synthesis and relevant biological assays are presented to support further research and development efforts.

Chemical Structure and Properties

SU-5616 is chemically identified as 5-Chloro-3-[(thien-2-yl)methylene]-2-indolinone. Its structure is characterized by a chlorinated indolinone core, functionalized with a thiophene (B33073) methylene (B1212753) group at the 3-position.

Table 1: Physicochemical Properties of SU-5616

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-(thiophen-2-ylmethylidene)-1,3-dihydro-2H-indol-2-one | - |

| Synonyms | SU-5616, WAY-608241 | [1] |

| CAS Number | 186611-58-5 | [1] |

| Molecular Formula | C13H8ClNOS | - |

| Molecular Weight | 261.73 g/mol | - |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | - |

Synthesis

The synthesis of SU-5616 is described in the patent US20020102608A1 as an example of a general procedure for preparing 3-((substituted-phenyl)methylene)-2-indolinone derivatives.[2]

Experimental Protocol: Synthesis of 5-Chloro-3-[(thien-2-yl)methylene]-2-indolinone (SU-5616)

This protocol is based on the general "Method A" described in the aforementioned patent.

Materials:

-

5-chloro-2-oxindole

Procedure:

-

A mixture of 5-chloro-2-oxindole (1.0 equivalent) and thiophene-2-carbaldehyde (1.2 equivalents) in ethanol is prepared.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated at reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-Chloro-3-[(thien-2-yl)methylene]-2-indolinone.

Workflow Diagram for the Synthesis of SU-5616

Caption: A schematic overview of the synthesis of SU-5616.

Biological Activity and Mechanism of Action

SU-5616 functions as a modulator of tyrosine kinase signal transduction, which plays a crucial role in regulating cell proliferation.[3] While specific quantitative data for SU-5616 is limited in publicly available literature, its structural class of indolinones are well-established as tyrosine kinase inhibitors.

General Mechanism of Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are cell surface receptors that, upon binding to their specific ligands (e.g., growth factors), dimerize and autophosphorylate on tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, initiating intracellular signaling cascades that regulate cellular processes like proliferation, differentiation, and survival. Small molecule inhibitors like SU-5616 typically compete with ATP for the binding site within the catalytic domain of the kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Signaling Pathway Diagram: General Tyrosine Kinase Inhibition

Caption: General mechanism of receptor tyrosine kinase inhibition by SU-5616.

Experimental Protocols for Biological Assays

The following are representative protocols for assays commonly used to evaluate the activity of tyrosine kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific tyrosine kinase.

Materials:

-

Recombinant purified tyrosine kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

SU-5616 (or test compound)

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP)

-

Kinase reaction buffer

-

Phosphocellulose paper or other capture method

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of SU-5616 in the kinase reaction buffer.

-

In a microplate, combine the recombinant kinase, its substrate, and the diluted SU-5616.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-